molecular formula C12H16ClN3O B1373654 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride CAS No. 1269288-52-9

2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride

Cat. No. B1373654
M. Wt: 253.73 g/mol
InChI Key: PKGGTFZYFKCLOY-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds that contain nitrogen. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups . The compound you mentioned is a complex amine with additional functional groups.


Synthesis Analysis

The synthesis of complex amines often involves reactions such as ring cleavage methodology for the introduction of various functional groups . Another method involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .


Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. The exact structure of “2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride” would require more specific information .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they often have a strong, pungent odor. Amines are basic due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Antihypertensive Activities

2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride derivatives have been investigated for their potential antihypertensive activities. Some derivatives showed appreciable activity both in vitro and in vivo, indicating their potential use in managing high blood pressure conditions. These derivatives were synthesized by reacting hexan-2,5-dion or 1-aryl-3-carbethoxypent-1,4-diones with corresponding 2-substituted/nonsubstituted 6-(4'-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone or 2-substituted/nonsubstituted-4-(4'-aminophenyl)-(2H)-phthalazinone under Paal-Knorr pyrrole synthesis conditions (Demirayak, Karaburun, & Beis, 2004).

Base Oil Improvement

Pyridazinone derivatives were also synthesized and characterized for their applications in base oil improvement. They were evaluated as antioxidants for local base oil through the change in total acid number (TAN), demonstrating good results. Moreover, these derivatives were tested as corrosion inhibitors for carbon steel in an acid medium, showing significant efficiency. Quantum chemical calculations of the synthesized compounds were in good agreement with the experimental results (Nessim, 2017).

Acid Dissociation Constants Determination

The acid dissociation constants (pKa) of twelve biologically active 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were determined using spectroscopic techniques. The study attempted to understand the structure-reactivity relationships based on structural considerations derived from the acid dissociation constants (Öǧretir, Yarlıgan, & Demirayak, 2002).

Preparative Separation for Pharmaceutical Industry

An efficient preparative method was developed for the isolation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers, key synthetic intermediates for the cardiotonic agent levosimendan. The study provides methods for the fast and economic preparation of these enantiomers suitable for the pharmaceutical industry (Cheng, Cai, Fu, & Ke, 2019).

Development of Cardioactive Agents

The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of many cardio-active pyridazinone derivatives that are either in clinical use or have been tested in clinical trials. This includes a range of compounds like imazodan, pimobendan, and levosimendan. The paper reviews the synthesis and use of this moiety for the development of cardio-active agents (Imran & Abida, 2016).

Safety And Hazards

Amines can be hazardous and should be handled with care. They can cause skin and eye irritation, and inhalation or ingestion can be harmful. It’s important to use personal protective equipment when handling amines .

Future Directions

The study and application of amines is a vibrant field with many potential future directions. For example, new methods for the synthesis of substituted pyridines (a type of compound that includes amines) are being developed, which could lead to the discovery of new pharmaceuticals and other useful compounds .

properties

IUPAC Name

2-(2-aminoethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGGTFZYFKCLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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